3-Cyanophenyl isothiocyanate

Description

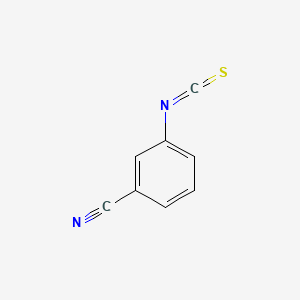

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCYPHCFQAFVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=S)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185179 | |

| Record name | Benzonitrile, 3-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-78-8 | |

| Record name | 3-Isothiocyanatobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyanophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyanophenyl Isothiocyanate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Cyanophenyl isothiocyanate, a valuable reagent and building block in medicinal chemistry and drug development. This document delves into a robust and modern synthetic protocol that circumvents the use of highly toxic reagents, offering a safer and more efficient alternative. Detailed methodologies for the thorough characterization of the synthesized compound, including spectroscopic and spectrometric techniques, are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important chemical entity.

Introduction: The Significance of this compound

Isothiocyanates (-N=C=S) are a class of highly reactive and versatile compounds that serve as crucial intermediates in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles.[1] Their ability to readily react with nucleophiles makes them indispensable tools in the construction of complex molecular architectures. The introduction of a cyano (-C≡N) group onto the phenyl ring, as in this compound, further enhances its utility by providing an additional functional handle for molecular elaboration. This bifunctionality makes it a particularly attractive building block for the synthesis of novel therapeutic agents and chemical probes.

The strategic placement of the cyano group at the meta position influences the electronic properties of the isothiocyanate moiety, modulating its reactivity and providing a distinct chemical signature for characterization. This guide will focus on a contemporary and practical approach to the synthesis of this compound, moving away from classical methods that employ hazardous materials like thiophosgene.

Synthesis of this compound: A Modern Approach

The traditional synthesis of isothiocyanates often involves the use of thiophosgene, a highly toxic and volatile reagent.[2] In the interest of laboratory safety and environmental responsibility, this guide details a one-pot synthesis from 3-aminobenzonitrile utilizing carbon disulfide and di-tert-butyl dicarbonate (Boc₂O) as a desulfurizing agent. This method is not only safer but also offers a streamlined workflow with a simplified purification process due to the volatile nature of its byproducts.[3]

Reaction Principle

The synthesis proceeds in two main steps within a single reaction vessel:

-

Formation of a Dithiocarbamate Salt: 3-Aminobenzonitrile reacts with carbon disulfide in the presence of a base (triethylamine) to form an in-situ dithiocarbamate salt.

-

Desulfurization: The dithiocarbamate intermediate is then desulfurized using di-tert-butyl dicarbonate, which acts as an activating agent, leading to the formation of the isothiocyanate, carbon dioxide, carbon oxysulfide, and tert-butanol, most of which are volatile and easily removed.

Experimental Protocol

Materials:

-

3-Aminobenzonitrile

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of 3-aminobenzonitrile (1.0 eq.) in anhydrous dichloromethane, add triethylamine (2.2 eq.) and carbon disulfide (2.2 eq.).

-

Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the dithiocarbamate salt may be observed as a precipitate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (2.1 eq.) in anhydrous dichloromethane dropwise to the cooled mixture.

-

Add a catalytic amount of DMAP or DABCO (0.05 eq.).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.[4] The fractions containing the pure product, as identified by TLC, are then combined and the solvent is removed under reduced pressure to yield the final product as a solid. Recrystallization from a suitable solvent system, such as ethanol/water, can be performed for further purification if necessary.

Synthesis Workflow Diagram

Caption: One-pot synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic and spectrometric methods are routinely employed.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂S | [5] |

| Molecular Weight | 160.20 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 64-66 °C | [6] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The IR spectrum of this compound is characterized by two very strong and distinct absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Isothiocyanate (-N=C=S) | ~2100-2270 | Strong, sharp, characteristic asymmetric stretch |

| Nitrile (-C≡N) | ~2220-2260 | Strong to medium, sharp stretch |

The presence of these two distinct peaks is a strong indicator of the successful synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution pattern, a complex splitting pattern is anticipated for the four aromatic protons.

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons (4H): Multiplets in the range of 7.2 - 7.8 ppm. The exact shifts and coupling constants will depend on the electronic environment created by the cyano and isothiocyanate groups.

-

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides definitive evidence for the carbon skeleton.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Isothiocyanate (-N=C=S) | ~135-145 |

| Aromatic Carbons | ~115-140 |

| Nitrile (-C≡N) | ~117-120 |

| Carbon attached to NCS | ~130-135 |

| Carbon attached to CN | ~112-115 |

Note: The isothiocyanate carbon signal can sometimes be broad or have a low intensity.[7]

Experimental ¹³C NMR Data: [1]

A documented ¹³C NMR spectrum for this compound shows the following key signals:

| Carbon Environment | Chemical Shift (δ, ppm) |

| Aromatic and Functional Group Carbons | Multiple peaks between 117 and 136 ppm |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 160.20

-

Expected Fragmentation Pattern: The fragmentation of aryl isothiocyanates often involves the loss of the NCS group or cleavage of the aromatic ring. Key fragments for this compound could include:

-

[M-NCS]⁺: Loss of the isothiocyanate group.

-

[M-CN]⁺: Loss of the nitrile group.

-

Fragments corresponding to the cyanophenyl cation.

-

Characterization Workflow Diagram

Caption: Comprehensive characterization workflow.

Safety and Handling

Isothiocyanates are reactive compounds and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined a modern, safe, and efficient method for the synthesis of this compound, a key building block in synthetic and medicinal chemistry. The detailed characterization protocol provides a robust framework for verifying the identity and purity of the synthesized compound. By adopting these methodologies, researchers can confidently prepare and utilize this versatile molecule in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746–1752. [Link]

-

Pittelkow, M., et al. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Michael Pittelkow. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of isothiocyanates. Retrieved from [Link]

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. PMC. Retrieved from [Link]

-

MDPI. (2019). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]

-

Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. New Home Pages of Dr. Rainer Glaser. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. Phenyl isothiocyanate(103-72-0) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. 3-氰基苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Cyanophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties and reactivity of 3-Cyanophenyl isothiocyanate (also known as 3-isothiocyanatobenzonitrile). This versatile building block is of significant interest in medicinal chemistry and materials science due to the dual reactivity of its isothiocyanate and cyano functional groups. This document will delve into its structural features, spectroscopic signature, and characteristic reactions, offering field-proven insights and detailed experimental protocols to support your research and development endeavors.

Core Molecular Characteristics of this compound

This compound is a solid at room temperature with a melting point in the range of 64-66 °C.[1][2] Its molecular structure consists of a benzene ring substituted with a cyano group (-C≡N) at the meta position and an isothiocyanate group (-N=C=S) at position 1. This arrangement of electron-withdrawing groups significantly influences the electrophilicity of the isothiocyanate carbon, making it a key synthon for a variety of chemical transformations.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄N₂S | [3] |

| Molecular Weight | 160.20 g/mol | [1][3] |

| CAS Number | 3125-78-8 | [1] |

| Melting Point | 64-66 °C | [1][2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Soluble in organic solvents like acetone, dichloromethane, and DMF. | [4] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Profile

A thorough understanding of the spectroscopic data of this compound is crucial for reaction monitoring and product characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit signals in the aromatic region, typically between 7.0 and 8.0 ppm. The meta-substitution pattern would lead to a complex splitting pattern for the four aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. Key expected chemical shifts include the isothiocyanate carbon (δ ≈ 130-140 ppm), the nitrile carbon (δ ≈ 117-120 ppm), and the aromatic carbons (δ ≈ 110-140 ppm). It is important to note that the isothiocyanate carbon signal can sometimes be broad.[5]

-

FT-IR Spectroscopy: The infrared spectrum is characterized by strong, indicative absorption bands. The most prominent peaks are the sharp nitrile (C≡N) stretch, typically appearing around 2230 cm⁻¹, and the strong, broad isothiocyanate (-N=C=S) asymmetric stretching vibration, which is usually observed in the 2100-2000 cm⁻¹ region.[6] Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 160. The fragmentation pattern would likely involve the loss of the isothiocyanate group or the cyano group, providing further structural confirmation.[7]

The Reactive Landscape: Exploring the Chemistry of the Isothiocyanate and Cyano Moieties

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups.

The Electrophilic Nature of the Isothiocyanate Group

The isothiocyanate group is a powerful electrophile, readily undergoing addition reactions with a wide array of nucleophiles. The central carbon atom of the -N=C=S moiety is highly susceptible to nucleophilic attack.

The most common and synthetically valuable reaction of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas.[8] This reaction is typically fast and proceeds with high yield, often at room temperature.[9]

The presence of the electron-withdrawing cyano group on the phenyl ring of this compound is expected to enhance the electrophilicity of the isothiocyanate carbon, potentially leading to faster reaction rates compared to unsubstituted phenyl isothiocyanate.

reagents [label="this compound + R-NH₂ (Primary Amine)"]; product [label="N-(3-cyanophenyl)-N'-(R)-thiourea"];

reagents -> product [label="Nucleophilic Addition"]; }

Field-Proven Insight: The choice of solvent for this reaction is crucial. While aprotic solvents like dichloromethane or acetone are commonly used, for less reactive amines, a more polar solvent like DMF can be beneficial. The addition of a catalytic amount of a non-nucleophilic base is generally not necessary for reactions with aliphatic amines but can be advantageous for reactions with less nucleophilic aromatic amines.

This protocol provides a general procedure for the synthesis of thiourea derivatives from this compound and a primary aromatic amine.

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired primary aromatic amine in a suitable dry solvent (e.g., acetone or dichloromethane).

-

Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of 1.0 equivalent of this compound in the same solvent dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Product Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

Cycloaddition Reactions: Building Heterocyclic Scaffolds

Isothiocyanates are versatile partners in cycloaddition reactions, providing access to a diverse range of sulfur- and nitrogen-containing heterocycles.[10] These reactions are of particular interest in drug discovery for the generation of novel molecular scaffolds.

The isothiocyanate group can act as a three-atom component in [3+2] cycloaddition reactions with various dipolarophiles. For example, reaction with azides can lead to the formation of thiatriazole derivatives.[3][11]

reagents [label="this compound + R-N₃ (Azide)"]; product [label="Thiatriazole derivative"];

reagents -> product [label="[3+2] Cycloaddition"]; }

Causality Behind Experimental Choices: The regioselectivity of these cycloaddition reactions is influenced by both electronic and steric factors of the reactants. The electron-withdrawing nature of the 3-cyanophenyl group will impact the frontier molecular orbitals of the isothiocyanate, thereby influencing the regiochemical outcome of the cycloaddition.

The Latent Reactivity of the Cyano Group

While the isothiocyanate group is generally more reactive towards nucleophiles, the cyano group can also participate in chemical transformations, often under more forcing conditions or with specific reagents. For example, the nitrile can undergo hydrolysis to a carboxylic acid or be reduced to an amine. It can also participate in cycloaddition reactions with azides to form tetrazoles, a common bioisostere in medicinal chemistry.[12][13]

Applications in Drug Discovery and Materials Science

The derivatives of this compound, particularly the corresponding thioureas, have shown promise in various biological applications.

Antimicrobial and Antifungal Agents

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[9][10][14] The ability to readily synthesize a diverse library of N,N'-disubstituted thioureas from this compound makes it an attractive starting point for the discovery of new antimicrobial agents.[15][16] The cyano group can also contribute to the biological activity profile of the resulting molecules.

Self-Validating System in Protocol Design: When screening for antimicrobial activity, it is crucial to include both Gram-positive and Gram-negative bacteria, as well as fungal strains, to establish the spectrum of activity. A well-designed assay will also include positive and negative controls and determine the minimum inhibitory concentration (MIC) to quantify the potency of the synthesized compounds.

Building Blocks for Heterocyclic Synthesis

As highlighted in the reactivity section, this compound is a valuable precursor for the synthesis of various heterocyclic compounds.[17] These heterocyclic scaffolds are privileged structures in medicinal chemistry and are found in a large number of approved drugs.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[1] It may also cause an allergic skin reaction or asthma symptoms.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis, particularly for the construction of thiourea derivatives and heterocyclic systems. Its dual functionality, combined with the electronic influence of the meta-cyano group, provides a rich platform for chemical exploration. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from fundamental reactivity studies to the development of novel therapeutic agents and advanced materials.

References

- Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (URL not available)

-

Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. [Link]

-

1-(3-Cyanophenyl)-3-(2-furoyl)thiourea. PubMed Central. [Link]

-

3-Cyanophenyl isocyanate - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. [Link]

-

FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and... ResearchGate. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI. [Link]

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]

-

[3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. ResearchGate. [Link]

-

Application of green solvent in synthesis of thiophenytoins using aryl thioureas. Der Pharma Chemica. [Link]

- Isothiocyanates in Heterocyclic Synthesis. Google Books.

-

Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. PubMed. [Link]

-

Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. New Home Pages of Dr. Rainer Glaser. [Link]

-

The FT-IR spectrum of 3. | Download Scientific Diagram. ResearchGate. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scialert.net. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

- The [3+2]Cycloaddition Reaction. (URL not available)

-

Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journals. [Link]

-

Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. HETEROCYCLIC SYNTHESIS WITH ISOTHIOCYANATES: A CONVENIENT SYNTHESIS OF POLYFUNCTIONALLY SUBSTITUTED 2,3-DIHYDROTHIAZOLE, 2-(PYRAZOL-4′-YL)-THIAZOLE, 5-(THIAZOL-2′-YL)PYRIMIDINE AND THIAZOLO[3,2-a]PYRIDINE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. elixirpublishers.com [elixirpublishers.com]

- 7. article.sapub.org [article.sapub.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines [beilstein-journals.org]

- 14. Antifungal Activity of Isothiocyanates and Related Compounds: I. Naturally Occurring Isothiocyanates and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothiocyanates in Heterocyclic Synthesis - Satish Sharma, Satyavan Sharma - Google Books [books.google.com.sg]

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Cyanophenyl Isothiocyanate

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize 3-Cyanophenyl isothiocyanate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to offer insights into the causality of experimental choices, ensuring a robust and validated approach to structural elucidation.

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its reactivity, driven by the isothiocyanate group, allows for covalent modification of proteins and other biomolecules, while the cyano group offers a site for further chemical elaboration. Accurate and unambiguous structural confirmation is paramount for its application. This guide details the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.

Core Analytical Workflow

The structural elucidation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Overall workflow for the spectroscopic analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule. For this compound, FT-IR is instrumental in confirming the presence of the key isothiocyanate (-NCS) and cyano (-C≡N) moieties.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretching vibration of the nitrile group. |

| ~2100 | Very Strong, Broad | Asymmetric stretching vibration of the isothiocyanate (-NCS) group. |

| ~1600-1450 | Medium-Strong | C=C stretching vibrations within the aromatic ring. |

| ~1400-1200 | Medium | In-plane C-H bending of the aromatic ring. |

| ~900-690 | Strong | Out-of-plane C-H bending of the substituted benzene ring. |

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

This protocol outlines the thin solid film method, which is a common and effective way to prepare solid samples for FT-IR analysis.[1]

-

Sample Preparation:

-

Place approximately 10-20 mg of this compound into a small vial.

-

Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid completely.

-

-

Film Deposition:

-

Using a pipette, transfer a small drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound will remain on the plate. The quality of the film can be visually inspected; it should be slightly hazy but not overly crystalline.[1]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum to account for atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

-

Causality Behind Experimental Choices:

-

Volatile Solvent: A volatile solvent is chosen to ensure its complete removal before analysis, preventing solvent peaks from obscuring the sample's spectrum.

-

Thin Film: A thin, even film is crucial to avoid peak saturation (total absorbance), which can distort the spectrum and make quantitative analysis difficult.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and chemical environment of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

NMR Analysis Workflow

Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of four protons. The electron-withdrawing nature of both the cyano and isothiocyanate groups will deshield the aromatic protons, shifting them downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 4H | Aromatic Protons (H-2, H-4, H-5, H-6) |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-145 | C-NCS | The isothiocyanate carbon is typically found in this region. |

| ~130-135 | Aromatic CH | Deshielded aromatic carbons. |

| ~120-130 | Aromatic CH | Aromatic carbons. |

| ~115-120 | C-CN | Quaternary carbon attached to the cyano group. |

| ~110-115 | C≡N | The nitrile carbon. |

| ~105-110 | C-NCS (ipso) | Quaternary carbon attached to the isothiocyanate group. |

Note: The signal for the isothiocyanate carbon (-NCS) can sometimes be broad or difficult to observe due to its relaxation properties.[2][3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4]

-

The solvent, CDCl₃, is chosen for its excellent solubilizing properties for many organic compounds and its single, well-characterized residual peak at 7.26 ppm in the ¹H spectrum and a triplet at 77.16 ppm in the ¹³C spectrum.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like this compound.

Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound under Electron Ionization (EI) conditions.

Predicted Mass Spectral Data (EI)

| m/z | Proposed Fragment | Identity |

| 160 | [C₈H₄N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 134 | [C₇H₄NS]⁺˙ | [M - CN]⁺˙ |

| 102 | [C₇H₄N]⁺ | [M - NCS]⁺ |

| 76 | [C₆H₄]⁺˙ | [C₇H₄N - HCN]⁺˙ |

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction:

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated under high vacuum to promote vaporization.[5]

-

-

Ionization:

-

Mass Analysis:

-

The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Causality Behind Experimental Choices:

-

High Vacuum: A high vacuum environment is necessary to prevent ion-molecule collisions and allow the ions to travel from the source to the detector unimpeded.

-

70 eV Electron Beam: This standard energy is high enough to cause ionization and reproducible fragmentation patterns, which are crucial for structural elucidation and comparison to spectral libraries.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that leverages the strengths of FT-IR, NMR, and Mass Spectrometry. FT-IR provides rapid confirmation of key functional groups. NMR offers a detailed map of the molecular structure, including the connectivity and chemical environment of each atom. Mass Spectrometry confirms the molecular weight and provides valuable information about the compound's fragmentation, further corroborating the proposed structure. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and accurately characterize this important chemical entity.

References

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

- Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A, 119(20), 4756-4767.

-

Oregon State University, Department of Chemistry. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Science Ready. (2021, July 9). Mass Spectrometry in Organic Chemistry // HSC Chemistry. YouTube. Retrieved from [Link]

-

Glaser, R., & Chen, N. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of organic chemistry, 80(9), 4756–4767. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. youtube.com [youtube.com]

Introduction: The Scientific Imperative for Studying Cyanophenyl Isothiocyanates

An In-Depth Technical Guide to the Quantum Chemical Studies of Cyanophenyl Isothiocyanates

This guide provides a comprehensive exploration of the quantum chemical methodologies used to investigate cyanophenyl isothiocyanates. It is designed for researchers, computational chemists, and drug development professionals seeking to understand and apply theoretical calculations to elucidate the molecular properties, reactivity, and potential applications of this promising class of compounds. We will move beyond procedural lists to explain the causal science behind methodological choices, ensuring a trustworthy and authoritative resource grounded in validated computational protocols.

Isothiocyanates (ITCs) are a well-established class of organosulfur compounds, renowned for their significant biological activities.[1] Naturally occurring in cruciferous vegetables, they are products of the enzymatic hydrolysis of glucosinolates.[2] The scientific literature is rich with evidence of their anticancer, anti-inflammatory, and antimicrobial properties, making them a focal point for drug discovery and development.[1][2][3] The mechanism often involves the electrophilic carbon of the -N=C=S group, which readily reacts with nucleophilic groups in biological macromolecules like proteins.[4]

Cyanophenyl isothiocyanates represent a synthetically accessible subclass that combines the potent isothiocyanate moiety with a cyano-substituted aromatic ring. This combination invites a systematic investigation into how the electronic properties of the cyano group modulate the reactivity and spectroscopic signatures of the molecule. Quantum chemical studies provide an indispensable toolkit for this investigation. By employing methods like Density Functional Theory (DFT), we can construct a detailed, bottom-up understanding of these molecules, predicting their geometry, stability, spectral characteristics, and reactive sites before a single test tube is lifted. This in silico approach accelerates research by allowing for the rational design of molecules with tailored properties, guiding synthetic efforts toward the most promising candidates for therapeutic or materials science applications.

Part 1: The Computational Foundation: Density Functional Theory (DFT)

The bedrock of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). Its strength lies in providing a remarkable balance of computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT calculates the properties of a molecule based on its electron density, a more manageable variable than the full many-electron wavefunction. This makes it the premier choice for investigating the nuanced electronic structures of cyanophenyl isothiocyanates.

Causality in Method Selection: Choosing the Right Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional (The "Engine"): This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules containing diverse elements like C, H, N, and S, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a field-proven and widely adopted choice.[5] It incorporates aspects of both Hartree-Fock theory and DFT, providing robust and reliable results for molecular geometries, vibrational frequencies, and electronic properties.[6]

-

Basis Set (The "Toolbox"): The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. The 6-311++G(d,p) basis set is an excellent choice for this work.[5]

-

6-311: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility.

-

++G: These "diffuse functions" are crucial for accurately describing molecules with lone pairs or regions of diffuse electron density, as found in the nitrogen and sulfur atoms of our target molecules.

-

(d,p): These "polarization functions" allow orbitals to change shape and orientation within the molecule, which is essential for accurately modeling chemical bonds.

-

This combination of B3LYP/6-311++G(d,p) represents a gold standard for achieving high-quality, publishable data on cyanophenyl isothiocyanates.

The Computational Workflow: A Self-Validating System

Every computational protocol must be a self-validating system. The following workflow ensures the results are physically meaningful and represent a true energy minimum on the potential energy surface.

Caption: A typical workflow for quantum chemical analysis.

Part 2: Elucidating Molecular and Spectroscopic Properties

With a validated computational model, we can now extract a wealth of information about the molecule's structure and how it interacts with electromagnetic radiation.

Optimized Molecular Geometry

The first output of a successful calculation is the molecule's equilibrium geometry—the lowest energy arrangement of its atoms. This provides precise bond lengths and angles that can be compared with experimental data from techniques like X-ray crystallography, if available.

Table 1: Selected Optimized Geometric Parameters for 4-Cyanophenyl Isothiocyanate (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡N (cyano) | 1.158 Å |

| Bond Length | N=C (isothiocyanate) | 1.215 Å |

| Bond Length | C=S (isothiocyanate) | 1.589 Å |

| Bond Angle | N=C=S | 178.5° |

| Bond Angle | C-N=C | 169.2° |

Note: These are representative values. Actual values may vary slightly based on the specific software and calculation settings.

Vibrational Analysis: Decoding FT-IR and FT-Raman Spectra

A frequency calculation not only validates the optimized geometry but also predicts the molecule's vibrational spectrum. Each vibrational mode corresponds to a specific motion of the atoms (stretching, bending, etc.) and is associated with a frequency that can be observed experimentally using Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. Theoretical calculations are essential for assigning the observed spectral peaks to their corresponding molecular motions.[7]

The two key functional groups have highly characteristic vibrational frequencies:

-

-C≡N (Cyano) Stretch: This vibration typically appears as a strong, sharp band in the 2220-2260 cm⁻¹ region of the IR spectrum.[8]

-

-N=C=S (Isothiocyanate) Asymmetric Stretch: This is one of the most intense and characteristic bands for ITCs, appearing in the 2000-2200 cm⁻¹ region.

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |

| C-H Stretch (Aromatic) | ~3050-3100 | 3000-3100 |

| C≡N Stretch | ~2230 | 2220-2260[8] |

| N=C=S Asymmetric Stretch | ~2100 | 2000-2200 |

| C=C Stretch (Aromatic) | ~1400-1600 | 1400-1650 |

| N=C=S Symmetric Stretch | ~950 | 930-970 |

Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. They are typically scaled by an empirical factor (~0.96) for better agreement.

Part 3: Probing Reactivity and Electronic Structure

Beyond static structure, quantum chemistry provides profound insights into a molecule's electronic landscape, which governs its reactivity and interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron density.[5]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a critical indicator of chemical stability and reactivity.[6] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excited and more reactive. For cyanophenyl isothiocyanates, the HOMO is typically distributed over the phenyl ring and sulfur atom, while the LUMO is often localized on the phenyl ring and the isothiocyanate group.

Caption: The HOMO-LUMO energy gap concept.

Table 3: Calculated Electronic Properties for 4-Cyanophenyl Isothiocyanate

| Parameter | Value (eV) | Implication |

| E_HOMO | -7.52 | Electron-donating capability |

| E_LUMO | -2.89 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.63 | Chemical stability & reactivity |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution on a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in a biological context.[9] The color scheme is intuitive:

-

Red: Regions of most negative potential (electron-rich), indicating likely sites for electrophilic attack. In our molecule, this is expected around the nitrogen of the cyano group and the sulfur of the isothiocyanate group.

-

Blue: Regions of most positive potential (electron-poor), indicating likely sites for nucleophilic attack. This is expected on the carbon atom of the isothiocyanate group.

-

Green: Regions of neutral potential.

For drug design, the MEP map can predict how a cyanophenyl isothiocyanate might dock into the active site of a target protein, guiding the design of more effective inhibitors.

Electronic Spectra via Time-Dependent DFT (TD-DFT)

To predict the UV-Visible absorption spectrum, we employ Time-Dependent DFT (TD-DFT).[10][11] This method calculates the energies of electronic excitations from the ground state to various excited states. The results, including the calculated maximum absorption wavelength (λ_max) and the oscillator strength (a measure of transition probability), can be directly compared to experimental UV-Vis spectra. These calculations typically reveal that the primary electronic transitions are of the π → π* type, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an anti-bonding π*-orbital (like the LUMO).

Part 4: Advanced Properties and Drug Development Insights

Non-Linear Optical (NLO) Properties

Molecules with large charge separation and high polarizability can exhibit non-linear optical (NLO) behavior, which is of interest in materials science for applications like optical switching and frequency doubling. The presence of strong electron-donating and electron-withdrawing groups (like -NCS and -CN) can lead to significant NLO properties. Key calculated parameters include the molecular dipole moment (μ) and the first hyperpolarizability (β₀).[12] A large β₀ value suggests a strong NLO response.

Table 4: Calculated NLO Properties for 4-Cyanophenyl Isothiocyanate

| Property | Calculated Value |

| Dipole Moment (μ) | ~4.5 Debye |

| First Hyperpolarizability (β₀) | (Value in a.u. or esu) |

Connecting Theory to Therapeutic Potential

The true power of these quantum chemical studies lies in their ability to forge a link between molecular structure and biological function.

-

Reactivity Prediction: The MEP map and LUMO analysis confirm the high electrophilicity of the isothiocyanate carbon. This provides a quantum mechanical basis for the known mechanism of action where ITCs covalently bind to nucleophilic cysteine residues in proteins like glutathione S-transferases or deubiquitinating enzymes, modulating their function.[3][4]

-

Structure-Activity Relationship (SAR): By calculating these properties for a series of cyanophenyl isothiocyanate isomers (ortho-, meta-, para-) or derivatives with additional substituents, researchers can build robust SAR models. For example, one could investigate how adding an electron-donating group to the ring affects the HOMO-LUMO gap and the positive potential on the ITC carbon, thereby tuning the molecule's reactivity and potential therapeutic efficacy.

-

Rational Drug Design: The insights gained allow for the rational design of new ITC-based drugs. A researcher might aim to design a molecule with a specific HOMO-LUMO gap to enhance stability while retaining sufficient reactivity at the ITC carbon to engage its biological target.

Part 5: A Validated Protocol for In Silico Analysis

This section provides a step-by-step methodology for conducting a comprehensive quantum chemical study on a novel cyanophenyl isothiocyanate derivative using a program like Gaussian.

Protocol: Quantum Chemical Characterization

-

Step 1: Molecular Structure Input

-

Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structure of the target cyanophenyl isothiocyanate.

-

Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

-

Step 2: Geometry Optimization and Frequency Calculation

-

Set up a DFT calculation.

-

Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq

-

B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Submit and run the calculation.

-

-

Step 3: Validation of the Stationary Point

-

Once the calculation is complete, open the output file.

-

Search for the results of the frequency calculation.

-

Crucial Check: Verify that there are zero imaginary frequencies. This confirms that the optimized structure is a true energy minimum. If one or more imaginary frequencies are found, the structure is a transition state or has failed to optimize correctly, and Step 2 must be repeated, possibly starting from a different initial geometry.

-

-

Step 4: Extraction of Structural and Vibrational Data

-

From the validated output, extract the final optimized coordinates, bond lengths, and bond angles.

-

Extract the list of calculated vibrational frequencies and their corresponding IR and Raman intensities. If comparing with experimental data, apply a standard scaling factor to the frequencies.

-

-

Step 5: TD-DFT Calculation for Electronic Spectra

-

Using the optimized coordinates from Step 4, set up a new calculation.

-

Keyword Line: #p TD(NStates=10) B3LYP/6-311++G(d,p)

-

TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.

-

-

Run the calculation and extract the excitation energies, wavelengths (λ_max), and oscillator strengths (f) for the most significant transitions.

-

-

Step 6: Analysis of Electronic Properties

-

The HOMO and LUMO energies are reported in the output file of the optimization job (Step 2). Calculate the energy gap (ΔE).

-

To generate an MEP map, use the checkpoint file from the optimization and a visualization program. Set the color mapping to visualize the electrostatic potential on the electron density surface.

-

The dipole moment and hyperpolarizability (if requested with the Polar keyword) are also found in the output file.

-

-

Step 7: Data Synthesis and Interpretation

-

Consolidate all calculated data into tables.

-

Compare theoretical spectra (IR, Raman, UV-Vis) with any available experimental data.

-

Interpret the HOMO-LUMO, MEP, and NLO results in the context of chemical reactivity, stability, and potential applications, as discussed in this guide.

-

References

-

Murali, M., & Balachandran, V. (2011). FT-IR, FT-Raman, DFT structure, vibrational frequency analysis and Mulliken charges of 2-chlorophenylisothiocyanate. Indian Journal of Pure & Applied Physics.

-

Arshad, H., & Batool, M. (2017). ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. Plant Archives.

-

Balachandran, V., & Murali, M. (2011). FT-IR, FT-Raman, DFT structure, vibrational frequency analysis and Mulliken charges of 2-chlorophenylisothiocyanate. ResearchGate.

-

Murali, M., & Balachandran, V. (2011). FT-IR, FT-Raman, DFT structure, vibrational frequency analysis and Mulliken charges of 2-chlorophenylisothiocyanate. Semantic Scholar.

-

Sert, Y., et al. (2014). Vibrational frequency analysis, FT-IR and Laser-Raman spectra, DFT studies on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Kategaya, L., et al. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research.

-

Cinar, M., & Kurt, M. (2015). FT-IR, FT-Raman and UV-Vis spectra and DFT calculations of 3-cyano-4-methylcoumarin. Journal of Molecular Structure.

-

Kołodziejski, D., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy.

-

Murakami, K., & Yorimitsu, H. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.

-

Konno, T., et al. (2015). DFT and TD-DFT studies of electronic structures and one-electron excitation states of a cyanide-bridged molecular square complex. Inorganic Chemistry Frontiers.

-

Kumar, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Foods.

-

Murakami, K., & Yorimitsu, H. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications.

-

Verkerk, R., et al. (2007). Isothiocyanates from cruciferous vegetables: kinetics, biomarkers and effects. WUR eDepot.

-

PubChem. 3-Cyanophenyl isothiocyanate. PubChem.

-

Kalaycı, T., et al. (2021). EXPERIMENTAL AND THEORETICAL INVESTIGATIONS (FTIR, UV-VIS SPECTROSCOPY, HOMO-LUMO, NLO AND MEP ANALYSIS) OF AMINOTHIOPHENOL ISOMERS. Bulletin of the Chemical Society of Ethiopia.

-

Al-Sehemi, A. G., et al. (2022). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances.

-

Mary, Y. S., et al. (2016). Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate.

-

Georganics. 4-Cyanophenyl isothiocyanate. Georganics.

-

Sigma-Aldrich. 4-Cyanophenyl isocyanate 97. Sigma-Aldrich.

-

Al-Hossain, M. S., et al. (2022). Investigation on Quantum Computational Analysis and Toxicity Prediction of 4-Nitrophenylisocyanate. Letters in Applied NanoBioScience.

-

Thermo Scientific Chemicals. 4-Cyanophenyl isothiocyanate, 98%. Thermo Fisher Scientific.

-

Thermo Scientific Chemicals. 4-Cyanophenyl isocyanate, 95%. Thermo Fisher Scientific.

-

Jacquemin, D., et al. (2007). TDDFT investigation of the optical properties of cyanine dyes. ResearchGate.

-

Le Guennic, B., et al. (2017). The TDDFT Excitation Energies of the BODIPYs; The DFT and TDDFT Challenge Continues. Molecules.

-

Al-Sehemi, A. G., et al. (2022). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances.

-

Özen, A. S., et al. (2018). HOMO and LUMO molecular orbitals correlation diagram of 7f. ResearchGate.

-

Kalaycı, T., et al. (2021). (PDF) Experimental and theoretical investigations (FTIR, UV-VIS spectroscopy, HOMO-LUMO, NLO and MEP analysis) of aminothiophenol isomers. ResearchGate.

-

Tokyo Chemical Industry Co., Ltd. 4-Cyanophenyl Isothiocyanate. TCI Chemicals.

-

Thermo Scientific Chemicals. This compound, 97%. Thermo Fisher Scientific.

-

Demir Kanmazalp, S. (2017). (PDF) Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis by DFT Method. ResearchGate.

Sources

- 1. plantarchives.org [plantarchives.org]

- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 3. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Vibrational frequency analysis, FT-IR and Laser-Raman spectra, DFT studies on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DFT and TD-DFT studies of electronic structures and one-electron excitation states of a cyanide-bridged molecular square complex - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. ajol.info [ajol.info]

Solubility Profile of 3-Cyanophenyl Isothiocyanate: A Practical Guide to Solvent Selection and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 3-cyanophenyl isothiocyanate (CAS: 3125-78-8). Rather than a static list of data points, this document serves as a practical methodology for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing the solubility of this compound, a strategic framework for solvent selection, and detailed, field-proven protocols for both qualitative and quantitative solubility determination. The focus is on empowering the user to generate reliable, application-specific solubility data while adhering to the highest standards of scientific integrity and safety.

Core Characteristics and Safety Imperatives

This compound is a bifunctional organic building block featuring both a nitrile (-C≡N) and an isothiocyanate (-N=C=S) group on an aromatic ring.[1][2] This unique structure makes it a valuable reagent in the synthesis of various heterocyclic compounds and derivatives used in medicinal chemistry and materials science.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3125-78-8 | [2][3] |

| Molecular Formula | C₈H₄N₂S | [3] |

| Molecular Weight | 160.20 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 64-66 °C | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Critical Safety & Handling: As a reactive isothiocyanate, this compound presents significant health hazards. It is classified as acutely toxic upon oral, dermal, and inhalation exposure, can cause severe skin corrosion and eye damage, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][2][4]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. For weighing or when generating dust, a P3 respirator cartridge is recommended.[1]

-

Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C, as recommended.[1][2] Isothiocyanates are susceptible to hydrolysis, so protection from moisture is critical.[5]

Theoretical Solubility Principles & Solvent Selection Rationale

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[6] To predict the behavior of this compound, we must analyze the polarity of its constituent functional groups.

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Nitrile Group (-C≡N): This group is highly polar due to the large dipole moment of the carbon-nitrogen triple bond. It can act as a hydrogen bond acceptor.

-

Isothiocyanate Group (-N=C=S): This group is also polar and electrophilic, contributing to the molecule's reactivity and its potential for dipole-dipole interactions.[5]

Causality of Solvent Choice: The molecule's overall character is a blend of nonpolar (aromatic ring) and polar (nitrile, isothiocyanate) features. This amphiphilic nature suggests it will exhibit poor solubility in highly nonpolar solvents (like hexane) and may also have limited solubility in highly polar, protic solvents like water, where it cannot self-associate via hydrogen bonding as effectively as water itself. Its optimal solubility is anticipated in polar aprotic solvents that can engage in strong dipole-dipole interactions without the competing hydrogen bonding network of protic solvents.

Table 2: Recommended Organic Solvents for Solubility Testing

| Class | Solvent | Rationale for Selection |

| Nonpolar | Toluene, Hexane | Establishes a baseline for nonpolar interactions, driven by the aromatic ring. Low solubility is expected. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Good starting points with moderate polarity to engage the nitrile and isothiocyanate groups. |

| Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly polar solvents capable of strong dipole-dipole interactions, expected to be excellent solvents for this compound. | |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding with the nitrile group, but solubility may be limited by the hydrophobic aromatic ring. |

Experimental Protocol 1: Qualitative & Semi-Quantitative Solubility

This protocol provides a rapid and efficient method to classify the solubility of this compound across a range of solvents, which is often sufficient for selecting a reaction solvent or a preliminary analytical solvent. The methodology is adapted from standard organic chemistry laboratory procedures.[7][8][9]

Objective: To classify solubility as "Very Soluble" (>100 mg/mL), "Soluble" (30-100 mg/mL), "Sparingly Soluble" (1-30 mg/mL), or "Insoluble" (<1 mg/mL).

Materials:

-

This compound

-

Selected solvents (from Table 2)

-

Small test tubes or 1.5 mL glass vials

-

Calibrated micropipette or graduated cylinder

-

Vortex mixer

-

Analytical balance

Step-by-Step Methodology:

-

Preparation: In a fume hood, weigh approximately 10 mg of this compound directly into a clean, dry vial. Record the exact mass.

-

Initial Solvent Addition: Add 0.1 mL (100 µL) of the selected solvent to the vial. This creates an initial concentration of ~100 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 60 seconds.[8]

-

Observation 1: Visually inspect the solution against a contrasting background.

-

If the solid dissolves completely, the compound is classified as "Very Soluble" in that solvent.

-

If the solid does not dissolve completely, proceed to the next step.

-

-

Serial Dilution: Add an additional 0.2 mL (for a total of 0.3 mL) of the solvent to the vial. This brings the concentration to ~33 mg/mL.

-

Mixing: Recap the vial and vortex vigorously for another 60 seconds.

-

Observation 2: Visually inspect the solution.

-

If the solid dissolves completely, the compound is classified as "Soluble" .

-

If the solid does not dissolve completely, proceed to the next step.

-

-

Final Dilution: Add an additional 0.7 mL (for a total of 1.0 mL) of the solvent. This brings the concentration to 10 mg/mL.

-

Mixing: Recap the vial and vortex vigorously for 60 seconds.

-

Observation 3: Visually inspect the solution.

-

If the solid dissolves completely, the compound is classified as "Sparingly Soluble" .

-

If any solid remains, the compound is classified as "Insoluble" .

-

-

Documentation: Record all observations systematically in a laboratory notebook for each solvent tested.

Caption: Workflow for Quantitative Shake-Flask Solubility.

Data Presentation and Interpretation

All solubility data should be meticulously recorded. For drug development and regulatory purposes, quantitative data is paramount. The results should be summarized in a clear, tabular format, always specifying the temperature at which the measurement was made.

Table 3: Example Data Summary for Quantitative Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Acetonitrile | 25.0 ± 0.5 | [Insert Value] | [Insert Value] |

| Dimethyl Sulfoxide | 25.0 ± 0.5 | [Insert Value] | [Insert Value] |

| Ethanol | 25.0 ± 0.5 | [Insert Value] | [Insert Value] |

This structured approach ensures that the solubility data generated is not only accurate and reliable but also directly applicable to the challenges faced in chemical synthesis, formulation, and broader drug development pipelines.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Course Hero. URL: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . University of Missouri–St. Louis. URL: [Link]

-

Procedure For Determining Solubility of Organic Compounds . Scribd. URL: [Link]

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. URL: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Colorado Boulder. URL: [Link]

-

Isothiocyanates / thiocyanates . Georganics. URL: [Link]

Sources

- 1. 3-氰基苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-氰基苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Isothiocyanates / thiocyanates - Georganics [georganics.sk]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Molecular Structure and Characterization of 3-Isothiocyanatobenzonitrile

Abstract

This technical guide provides a comprehensive examination of 3-isothiocyanatobenzonitrile, a pivotal bifunctional aromatic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural elucidation, physicochemical properties, and spectroscopic signature. We will explore the synergistic effects of the nitrile and isothiocyanate moieties, which define its unique reactivity and utility as a chemical probe and synthetic intermediate. This guide synthesizes theoretical principles with practical, field-proven protocols for synthesis, characterization, and safe handling, establishing a foundational resource for its application in advanced scientific research.

Introduction: The Significance of a Bifunctional Aromatic Scaffold

3-Isothiocyanatobenzonitrile is an organic compound featuring a benzene ring substituted at the 1- and 3-positions with a nitrile (-C≡N) group and an isothiocyanate (-N=C=S) group, respectively. The strategic placement of these two functional groups on an aromatic scaffold creates a molecule of significant interest in medicinal chemistry and organic synthesis.

-

The Nitrile Group : The cyano moiety is a versatile functional group found in over 30 approved pharmaceuticals.[1] It is a strong electron-withdrawing group and a bioisostere for various functionalities, capable of participating in hydrogen bonding and dipole-dipole interactions within biological targets.[1] Its metabolic stability is a key feature, often passing through biological systems unchanged.[1]

-

The Isothiocyanate Group : This sulfur-containing functional group is a potent electrophile, renowned for its reactivity towards biological nucleophiles such as the thiol groups in cysteine and the amine groups in lysine residues of proteins.[2][3][4] This reactivity is the basis for the biological activities of many natural and synthetic isothiocyanates, including their roles as covalent inhibitors in drug discovery and as labeling agents for proteins.[2][5]

The combination of a stable, polar nitrile and a reactive, electrophilic isothiocyanate makes 3-isothiocyanatobenzonitrile a valuable building block for creating complex molecular architectures and for probing biological systems.

Molecular Structure and Physicochemical Properties

The core of 3-isothiocyanatobenzonitrile is a 1,3-disubstituted benzene ring. The linear nitrile group and the quasi-linear isothiocyanate group introduce distinct electronic and steric features to the molecule. The strong electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and the isothiocyanate moiety.

Visualization of Molecular Structure

Caption: Molecular structure of 3-isothiocyanatobenzonitrile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-isothiocyanatobenzonitrile | N/A |

| Molecular Formula | C₈H₄N₂S | [6] |

| Molecular Weight | 160.20 g/mol | [6] |

| CAS Number | 2253-73-8 | N/A |

| Appearance | White to yellow powder/crystals | N/A |

| Melting Point | 59-61 °C | N/A |

| Boiling Point | Decomposes | N/A |

| Solubility | Soluble in chloroform, DMSO, methanol | [7] |

| Canonical SMILES | N#CC1=CC(N=C=S)=CC=C1 | N/A |

| InChIKey | DZFKAXLNKZXNHD-UHFFFAOYSA-N | [6] |

Note: Some physical properties like melting and boiling points may vary between suppliers and based on purity. The listed values are typical.

Spectroscopic Elucidation: The Structural Fingerprint

The definitive confirmation of 3-isothiocyanatobenzonitrile's structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's functional groups and connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the two key functional groups. The C≡N and -N=C=S stretching vibrations occur in distinct regions of the spectrum with high intensity.

-

Nitrile (C≡N) Stretch : Aromatic nitriles exhibit a sharp, strong absorption band between 2240 and 2220 cm⁻¹.[8] This peak is a clear indicator of the nitrile group.

-

Isothiocyanate (-N=C=S) Stretch : This group gives rise to a very strong and characteristically broad asymmetric stretching band, typically in the 2200-2000 cm⁻¹ range.[5] The intensity and broadness help distinguish it from the sharper nitrile peak.

-

Aromatic Region : Peaks corresponding to aromatic C=C stretching are expected between 1600 and 1450 cm⁻¹, while aromatic C-H stretching appears above 3000 cm⁻¹.

Table 2: Key IR Absorption Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Isothiocyanate | -N=C=S Asymmetric Stretch | 2200 - 2000 | Very Strong, Broad |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application : Place a small amount of the solid 3-isothiocyanatobenzonitrile powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure : Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing : The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy